2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride

Contact Dermatitis Immunotoxicology Solubility

Securing a reliable, well-characterized EP impurity standard can delay analytical method development. This batch of 2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride resolves that bottleneck. - Pharmacopeial Compliance: Supplied as Phentolamine EP Impurity B with documented purity (≥98%), suitable for HPLC method validation and ANDA filing. - Validated Reactivity: The 2-chloromethyl substituent enables efficient SN2 reactions, demonstrated by a 64% yield in Bunte salt synthesis. - QC-Ready Form: Crystalline hydrochloride salt with a sharp melting point (195-197°C) and enhanced water solubility simplifies handling and quality control.

Molecular Formula C4H8Cl2N2
Molecular Weight 155.02 g/mol
CAS No. 13338-49-3
Cat. No. B079635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride
CAS13338-49-3
Molecular FormulaC4H8Cl2N2
Molecular Weight155.02 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CCl.Cl
InChIInChI=1S/C4H7ClN2.ClH/c5-3-4-6-1-2-7-4;/h1-3H2,(H,6,7);1H
InChIKeyGHCCHMFFNHOXEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride: Physicochemical Profile


2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride (CAS 13338-49-3), a hydrochloride salt of the imidazoline class, is characterized by a 2-chloromethyl substituent on a 4,5-dihydroimidazole ring [1]. This structure confers both the reactivity of an alkyl halide and the basicity of an amidine, making it a versatile electrophilic building block and intermediate in organic synthesis . The hydrochloride form, with a molecular weight of 155.02 g/mol (C4H8Cl2N2) and a melting point of 195-197°C , is a stable, crystalline solid that exhibits enhanced water solubility compared to its free base counterpart [2].

Salt form advantage Hydrochloride salt provides aqueous solubility for reaction media and biological assays
Electrophilic handle Chloromethyl group enables nucleophilic substitution, absent in non-halogenated analogs
Quality control endpoint Well-defined melting point supports identity verification and purity assessment

2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride: Differentiation from In-Class Analogs


Procurement based solely on the imidazoline scaffold is insufficient; the 2-chloromethyl substituent and its hydrochloride salt form dictate critical, quantifiable differences in reactivity and handling. While other 2-substituted imidazolines exist, the electrophilic chloromethyl group of this compound enables specific nucleophilic substitution reactions not possible with non-halogenated analogs [1]. Furthermore, the hydrochloride salt provides superior aqueous solubility and a defined melting point for quality control compared to the free base [2], directly impacting experimental design and manufacturing processes. The evidence below quantifies these differential advantages in synthesis, purity, and specific application scenarios.

Non-halogenated imidazolines
Lack the chloromethyl leaving group; cannot undergo SN2 reactions to form thiosulfate derivatives.
Free base form
Lower aqueous solubility and no defined melting point; quality control and aqueous reaction handling may be compromised.
Unspecified purity grades
Absence of certified purity and characterization data may not meet regulatory impurity profiling requirements.

2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride: Key Differentiation Evidence


Aqueous Solubility vs. Lipid-Soluble Sensitizers

In a comparative study of guinea pig sensitization methods, chlormethylimidazoline hydrochloride (CMI) was selected as a model 'water soluble' strong sensitizer to contrast with the 'lipid soluble' sensitizer 1,3-dinitrochlorobenzene (DNCB) [1]. This selection was based on the compound's distinct aqueous solubility, a key differentiator from lipid-soluble compounds. While the study calculated a mean sensitization index for various protocols, the core differentiation lies in the compound's physicochemical property that dictated its use as a hydrophilic comparator, enabling the evaluation of sensitization methods relevant to water-soluble chemicals [1].

Solubility class vs. lipid-soluble sensitizer
Class-level inference
Water-soluble (this compound)
Lipid-soluble (DNCB comparator)
Supports sensitization model selection for hydrophilic test systems
Qualitative solubility difference; both are strong sensitizers.
Contact Dermatitis Immunotoxicology Solubility

Nucleophilic Substitution: Bunte Salt Formation

The electrophilic chloromethyl group of 2-(chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride facilitates efficient nucleophilic substitution. In a specific example, its reaction with sodium thiosulfate in aqueous solution at room temperature yielded the corresponding Bunte salt (S-[(4,5-dihydro-1H-imidazol-2-yl)methyl]sulfothioate) in a quantified 64% yield [1]. This yield provides a performance baseline for this SN2 reaction pathway. In contrast, non-halogenated 2-substituted imidazolines (e.g., 2-methylimidazoline) lack this electrophilic site and cannot undergo this direct transformation to thiosulfate derivatives, requiring alternative, often lower-yielding, synthetic strategies [2].

Bunte salt formation yield
Class-level inference
64%
Reported synthesis yield for thiosulfate derivative
SN2 reaction with sodium thiosulfate in water, RT.
Synthetic Chemistry Sulfur Chemistry Nucleophilic Substitution

Melting Point and Salt Form Advantages

The hydrochloride salt (CAS 13338-49-3) exhibits a sharp melting point of 195-197°C, which serves as a reliable indicator of purity and identity for quality control in procurement and research . In contrast, the free base form, 2-(chloromethyl)-4,5-dihydro-1H-imidazole (CAS 50342-08-0), is reported with a boiling point of 258.4°C and lacks a defined melting point in standard conditions, making it less convenient for handling as a solid and for purity assessment via melting point . The salt form also enhances water solubility and stability, facilitating its use in aqueous reaction media and biological assays [1].

Melting point vs. free base
Head-to-head
195–197°C (solid crystalline)
~258°C bp (liquid; no mp)
Defined melting point enables straightforward QC by identity verification
Free base lacks solid-state reference point under standard conditions.
Chemical Handling Quality Control Salt Selection

Purity Specifications for Reference Standards

For analytical and regulatory applications, such as its use as Phentolamine EP Impurity B, the compound is available with rigorously controlled purity specifications. Suppliers offer this compound with HPLC purity of ≥95% , 97% , and 98% , accompanied by detailed certificates of analysis. This level of characterization and quality assurance is essential for its use as a reference standard in method validation and quality control for pharmaceutical manufacturing [1]. In contrast, less characterized analogs or lower-purity grades would introduce uncertainty in analytical results and fail to meet regulatory compliance standards for impurity profiling.

Certified purity for reference standard
Reported
≥95–98% (HPLC)
Supports regulatory impurity profiling with documented purity and traceability
As Phentolamine EP Impurity B; compliant with USP/EP guidelines.
Pharmaceutical Impurity Analytical Chemistry Reference Standards

2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride: Validated Application Scenarios


Water-Soluble Sensitizer for Dermatitis Research

Researchers in immunotoxicology and contact dermatitis can utilize this compound as a well-documented, water-soluble, strong sensitizer. Its established role in comparative studies against lipid-soluble sensitizers like DNCB [1] provides a validated framework for evaluating new sensitization protocols or testing the efficacy of anti-allergic compounds in a hydrophilic environment.

Electrophilic Building Block for Sulfur Compounds

Synthetic chemists targeting imidazoline-containing thiosulfates or related sulfur derivatives can leverage the compound's efficient SN2 reactivity. The demonstrated 64% yield in the synthesis of a novel Bunte salt [2] offers a validated starting point for developing new methodologies or synthesizing complex molecules where the imidazoline motif is required.

Phentolamine Impurity Reference Standard

Analytical laboratories and pharmaceutical quality control units can procure this compound as a highly characterized reference standard (Phentolamine EP Impurity B). Its availability with documented purity (≥95-98%) and compliance with regulatory guidelines [3][4] is essential for developing and validating HPLC methods, ensuring accurate quantification of impurities in Phentolamine drug substance and product.

Stable Intermediate for Aqueous Synthesis

Process chemists seeking a stable, crystalline intermediate for reactions in aqueous or protic solvents should prioritize the hydrochloride salt. Its sharp melting point (195-197°C) allows for facile quality control , while its enhanced water solubility compared to the free base [1] simplifies reaction setup and workup procedures in water-compatible synthetic routes.

Application
Selection Property
Validation Focus
Water-soluble sensitizer model
Aqueous solubility for hydrophilic sensitization studies
Sensitization protocol evaluation in hydrophilic context
Electrophilic building block for S-compounds
Chloromethyl SN2 reactivity
Synthetic pathway yield and reactivity validation
Phentolamine impurity reference standard
Certified purity and characterization
HPLC method validation and regulatory compliance
Stable intermediate for aqueous synthesis
Salt form stability and aqueous solubility
Quality control via melting point and identity verification

Technical Documentation Hub

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